molecular formula C11H16N4 B12719355 N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine CAS No. 84859-01-8

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine

Katalognummer: B12719355
CAS-Nummer: 84859-01-8
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: PVUPLMWQCJFOOU-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine is a chemical compound with a complex structure that includes a hexahydro-1-methyl-2H-azepine ring and a pyrimidinamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine typically involves the reaction of hexahydro-1-methyl-2H-azepine with a pyrimidinamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-2-pyrimidinamine can be compared with other similar compounds, such as:

    N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine: This compound has a similar azepine ring structure but differs in the attached functional groups.

    N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine: This compound includes an L-cysteine moiety, which imparts different chemical and biological properties.

Eigenschaften

CAS-Nummer

84859-01-8

Molekularformel

C11H16N4

Molekulargewicht

204.27 g/mol

IUPAC-Name

(E)-1-methyl-N-pyrimidin-2-ylazepan-2-imine

InChI

InChI=1S/C11H16N4/c1-15-9-4-2-3-6-10(15)14-11-12-7-5-8-13-11/h5,7-8H,2-4,6,9H2,1H3/b14-10+

InChI-Schlüssel

PVUPLMWQCJFOOU-GXDHUFHOSA-N

Isomerische SMILES

CN\1CCCCC/C1=N\C2=NC=CC=N2

Kanonische SMILES

CN1CCCCCC1=NC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.